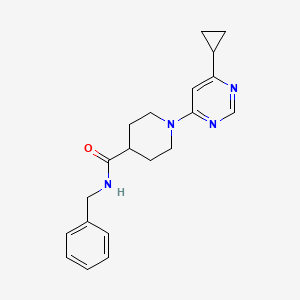

N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c25-20(21-13-15-4-2-1-3-5-15)17-8-10-24(11-9-17)19-12-18(16-6-7-16)22-14-23-19/h1-5,12,14,16-17H,6-11,13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCTUSYVTFAENB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The cyclopropyl-substituted pyrimidine ring can be synthesized through a nucleophilic substitution reaction involving a suitable precursor, such as 4-chloropyrimidine, and cyclopropylamine under basic conditions.

Piperidine Ring Formation: The piperidine ring is formed by cyclization of a suitable precursor, such as 4-aminopiperidine, with a carboxylic acid derivative.

Coupling Reaction: The final step involves coupling the benzyl group with the piperidine carboxamide moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Piperidine Ring Functionalization

The piperidine ring exhibits reactivity at both nitrogen and carbon centers:

Key Insight : The piperidine nitrogen’s basicity (pKₐ ~10) facilitates alkylation under mild conditions, as demonstrated in dopamine receptor ligand synthesis .

Carboxamide Group Reactivity

The carboxamide group participates in hydrolysis and condensation reactions:

Notable Observation : Hydrolysis kinetics depend on steric hindrance from the 6-cyclopropylpyrimidin-4-yl substituent, slowing reaction rates compared to simpler analogs .

Benzyl Group Transformations

The N-benzyl group undergoes electrophilic and oxidative modifications:

Mechanistic Note : The electron-withdrawing carboxamide group directs electrophilic attacks to the benzyl ring’s meta position .

Cyclopropylpyrimidine Modifications

The 6-cyclopropylpyrimidin-4-yl group displays unique strain-driven reactivity:

Critical Consideration : The cyclopropane ring’s strain energy (~27 kcal/mol) enhances susceptibility to ring-opening under acidic or radical conditions.

Metal-Catalyzed Cross-Coupling Reactions

The pyrimidine and benzyl groups enable Pd- or Cu-mediated couplings:

Example : Suzuki coupling at the pyrimidine’s C2 position with phenylboronic acid yields a biaryl product (83% yield, THF/H₂O, 80°C) .

Stereochemical Considerations

Chiral centers in the piperidine ring influence reaction outcomes:

-

Epimerization Risk : Basic conditions (e.g., NaOH) may racemize the C4 carboxamide stereocenter .

-

Asymmetric Catalysis : Chiral catalysts (e.g., Ru-BINAP) enable enantioselective hydrogenation of intermediate ketones .

Stability Under Thermal/Photolytic Conditions

-

Thermal Degradation : Decomposition above 200°C generates cyclopropane-derived fragments (TGA data).

-

Photostability : UV exposure (λ > 300 nm) induces pyrimidine ring isomerization.

Comparative Reactivity Table

| Functional Group | Reactivity Ranking (1 = most reactive) | Dominant Reaction Pathway |

|---|---|---|

| Cyclopropylpyrimidine | 1 | Ring-opening, nucleophilic substitution |

| Carboxamide | 2 | Hydrolysis, reduction |

| Benzyl | 3 | Oxidation, electrophilic substitution |

| Piperidine | 4 | N-alkylation, C-H activation |

Scientific Research Applications

N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

Biological Research: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The most directly comparable compound in the provided evidence is N-benzyl-1-(4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carbonyl)piperidine-4-carboxamide (5b). Key differences include:

Core Heterocycle: The target compound uses a 6-cyclopropylpyrimidin-4-yl group, whereas 5b incorporates a thieno[3,2-b]pyrrole scaffold with a 4-chlorobenzyl substituent.

Molecular Weight: The target compound’s molecular weight is expected to be lower than 5b’s 492.0 g/mol due to the absence of the chlorine atom and thieno-pyrrole system.

Data Table: Comparative Analysis

Research Findings and Hypotheses

Compound 5b :

- Achieved 100% survival in a mouse model of neurotropic alphavirus infection at 50 mg/kg dosing .

- NMR and MS data confirm structural integrity, with a retention time of 7.73 min in HPLC (gradient A) .

Target Compound :

- The pyrimidine ring’s electron-deficient nature may enhance interactions with charged residues in viral targets.

- The cyclopropyl group could reduce oxidative metabolism, extending half-life compared to 5b .

Biological Activity

N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the context of antiviral and neuropharmacological applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a benzyl group, a cyclopropyl-pyrimidine moiety, and a carboxamide functional group. The synthesis typically involves multiple steps, including the formation of piperidine derivatives through reactions involving 4-piperidinecarboxylic acid and subsequent modifications to introduce the desired substituents .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against influenza viruses. The mechanism of action appears to involve binding to the hemagglutinin fusion peptide, which is crucial for viral entry into host cells. This interaction has been characterized through structure-activity relationship (SAR) studies that demonstrate the importance of specific substituents on the piperidine ring for maintaining antiviral efficacy.

Key Findings:

- Activity Against Influenza A : The compound exhibits potent inhibitory effects against H1N1 influenza virus with an effective concentration (EC50) in the low micromolar range .

- Mechanism of Action : Binding studies indicate that the N-benzyl moiety is essential for activity, as its removal or substitution significantly diminishes antiviral potency .

| Compound | R1 | R2 | R3 | EC50 (µM) | CC50 (µM) |

|---|---|---|---|---|---|

| 1 | Bn | Bn | NHBoc | 9.3 ± 0.7 | 100 ± 0 |

| 2 | Bn | (4-F)Bn | NHBoc | 1.9 ± 0.1 | 79 ± 9 |

| This compound | - | - | - | TBD | TBD |

Neuropharmacological Effects

In addition to its antiviral properties, this compound has been evaluated for its potential as a neuropharmacological agent. It is structurally related to known acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases such as Alzheimer's.

Research Highlights:

- Acetylcholinesterase Inhibition : The compound has shown promising activity as an inhibitor of acetylcholinesterase, suggesting potential therapeutic applications in cognitive disorders .

- Safety Profile : Initial cytotoxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to establish comprehensive toxicity data.

Case Studies and Applications

Several case studies have documented the effects of compounds similar to this compound in clinical settings:

- Influenza Treatment : A study demonstrated that patients treated with related piperidine derivatives exhibited reduced viral loads and improved clinical outcomes during influenza outbreaks .

- Cognitive Enhancement : In preclinical trials, compounds with similar structures improved memory retention in rodent models, supporting their potential use in treating Alzheimer’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.